N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Catalog No.
S3054071
CAS No.
476323-26-9
M.F
C18H15N3O3S
M. Wt
353.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpro...

CAS Number

476323-26-9

Product Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4

InChI

InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22)

InChI Key

FXMPJMYALFLFSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Application in Nuclear Physics Research

Scientific Field: Nuclear Physics Summary: The compound could be used in the study of fast proton-induced fission of uranium isotopes, such as 238U. It may serve as a molecular probe or a part of a complex that interacts with uranium, affecting its fission properties. Methods: Using a particle accelerator, protons can be directed at a uranium target in the presence of “Oprea1_394025”. Measurements of cross-sections, mass distributions, and prompt neutron emission can be evaluated using software like Talys and custom programs. Results: Theoretical results from such experiments could be compared with existing experimental data to extract parameters like optical potential, fission barrier height and width, and nucleus deformation .

Application in Environmental Science

Scientific Field: Environmental Science Summary: “Oprea1_394025” might be used as a catalyst or a structural analog for the degradation of environmental pollutants, such as phenothiazine dyes, through redox reactions. Methods: The compound could be tested for its ability to degrade environmental pollutants in a controlled lab setting, using techniques like spectrophotometry to measure the degradation rate. Results: Successful application could result in a high degradation efficiency, with potential for use in water treatment facilities to remove dye contaminants .

Application in Antimicrobial Research

Scientific Field: Microbiology Summary: Derivatives of “Oprea1_394025” could be synthesized and evaluated for their antimicrobial properties against various pathogens. Methods: The compound can be tested against bacterial cultures such as E. coli and B. mycoides, and fungal cultures like C. albicans, using assays to measure inhibition zones and MIC values. Results: Potent antimicrobial activity could be observed, with certain derivatives outperforming others, indicating a promising avenue for new antibiotic development .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary: “Oprea1_394025” could be a precursor in the synthesis of new pharmaceutical compounds with potential analgesic properties. Methods: The compound could undergo various chemical reactions to create a library of derivatives, which would then be tested in animal models for their pain-relieving effects. Results: Some derivatives might show significant increases in maximum possible effect % (MPE %) values, indicating their potential as painkillers .

  • This compound belongs to a class of molecules known as thiazole-containing amides.
  • It likely originated from medicinal chemistry research, as the presence of the nitrophenyl and thiazole groups often indicates potential for biological activity [].

Molecular Structure Analysis

  • The key features include:
    • A central thiazole ring, a five-membered heterocycle containing nitrogen and sulfur.
    • A nitrophenyl group (C6H4NO2) attached to one carbon of the thiazole ring. The nitro group (NO2) is an electron-withdrawing group, affecting the overall electronic properties of the molecule [].
    • A phenylpropanamide chain (C6H5CH2CH2CONH2) attached to the other carbon of the thiazole ring. The amide bond (CONH2) is a functional group known for its role in hydrogen bonding and protein interactions [].

Chemical Reactions Analysis

    Synthesis

    These amides can be synthesized through various methods, including reaction of a thiazole carboxylic acid with an amine [].

    Hydrolysis

    The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, yielding the corresponding thiazole carboxylic acid and the amine.

XLogP3

3.8

Dates

Modify: 2023-08-18

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